Heterogeneous nuclear ribonucleoprotein K is classified within the heterogeneous nuclear ribonucleoproteins family, which are essential components of ribonucleoprotein complexes. These complexes are involved in RNA processing events such as splicing, transport, and degradation. Ribonucleoprotein K is encoded by the HNRNPK gene located on chromosome 1q21.3 in humans and has been implicated in various diseases, including cancer, due to its role in regulating gene expression and cell proliferation .
The synthesis of heterogeneous nuclear ribonucleoprotein K can be achieved through several molecular biology techniques. Common methods include:
The transfection process typically involves preparing a suspension of cells at approximately 70-80% confluency and introducing plasmid DNA mixed with a transfection reagent. Selection of successfully transfected cells can be done using antibiotics like G418 .
Heterogeneous nuclear ribonucleoprotein K consists of multiple domains that facilitate its interaction with nucleic acids and other proteins. It contains an RNA recognition motif that is crucial for binding to RNA substrates. The protein's structure allows it to function as a scaffold for assembling ribonucleoprotein complexes.
The molecular weight of heterogeneous nuclear ribonucleoprotein K is approximately 36 kDa. Structural studies have revealed that it can form homodimers and interact with various RNA species, enhancing its regulatory functions in gene expression .
Heterogeneous nuclear ribonucleoprotein K participates in several biochemical reactions:
Binding assays often utilize gel shift assays or electrophoretic mobility shift assays to analyze the interaction between heterogeneous nuclear ribonucleoprotein K and nucleic acids. These assays help determine binding affinities and specificities under various conditions .
Heterogeneous nuclear ribonucleoprotein K functions primarily as an RNA-binding protein that influences gene expression at multiple levels:
Studies have shown that depletion of heterogeneous nuclear ribonucleoprotein K leads to reduced translation of specific mRNAs, highlighting its role as a critical regulator in cellular responses to stressors like hypoxia or viral infection .
Heterogeneous nuclear ribonucleoprotein K is a soluble protein under physiological conditions, exhibiting stability across a range of temperatures typically found in cellular environments.
The protein contains multiple post-translational modification sites, including phosphorylation sites that regulate its activity and interactions. These modifications are essential for its functional versatility in different cellular contexts .
Heterogeneous nuclear ribonucleoprotein K has several applications in scientific research:
Ribonucleoprotein K (hnRNP K) is an evolutionarily conserved, multifunctional nucleic acid-binding protein critical for integrating signal transduction pathways with DNA- and RNA-directed processes. Its structural complexity and dynamic behavior underpin its diverse roles in gene regulation.
hnRNP K possesses three tandem K-homology (KH) domains—KH1 (aa 11–76), KH2 (aa 92–157), and KH3 (aa 338–403)—flanked by N- and C-terminal regions rich in low-complexity sequences (LCDs). These domains adopt a conserved βααββα fold, where three antiparallel α-helices pack against a three-stranded β-sheet. The loops connecting β1-β2 (variable loop) and α2-α3 (invariant loop) determine nucleic acid specificity [4] [7].
Table 1: Characteristics of hnRNP K KH Domains
Domain | Position | Key Structural Motifs | Nucleic Acid Affinity |
---|---|---|---|
KH1 | aa 11–76 | GxxG loop (aa 26–29) | High (poly(C)) |
KH2 | aa 92–157 | GxxG loop (aa 107–110) | High (synergistic with KH1) |
KH3 | aa 338–403 | Flexible α2-α3 loop | Moderate (stabilizes complexes) |
KI linker | aa 220–300 | Proline-rich (RxxPxxP) | Protein interaction only |
hnRNP K binds RNA/DNA through C-rich consensus sequences (e.g., 5'-CCC-3' or 5'-CCCC-3'). The KH domains insert conserved I/L-I/V residues into the minor groove, while lysine/arginine residues form electrostatic contacts with phosphate backbones. KH1-KH2 tandem domains recognize extended cytosine tracts, enabling high-affinity binding to promoters (e.g., c-Myc CT element: 5'-CCCTCCCCA-3') [4] [7] [8].
PTMs dynamically regulate hnRNP K’s interactions, localization, and stability.
Table 2: Key Post-Translational Modifications of hnRNP K
PTM Type | Site(s) | Enzyme(s) | Functional Consequence |
---|---|---|---|
Tyrosine phosphorylation | Y458 | Src kinase | Cytoplasmic retention; oncogenic signaling |
Serine phosphorylation | S284, S353 | ERK | Modulates RNA binding; promotes phase separation |
Arginine methylation | R296, R300 | PRMT1 (ADMA) | Enhances SH3 interactions; regulates gelation |
Lysine acetylation | K422 | PCAF/KAT2B | Inhibits nuclear import |
Four alternatively spliced isoforms exist, differing in C-terminal sequences and domain inclusions:
hnRNP K shuttles via a nuclear shuttling domain (KNS; aa 380–404) overlapping KH3. The NLS (aa 420–443: RPSLKAVKGAYPPARP) contains two motifs: PPxxR (binds importin α) and RxHPYQ/GR (required for nuclear retention). Phosphorylation/acetylation disrupts NLS function, promoting cytoplasmic accumulation linked to cancer progression [4] [7].
Despite a predicted molecular weight of 48–51 kDa, hnRNP K exhibits anomalous migration:
Table 3: hnRNP K Isoforms and Features
Isoform | Length (aa) | Key Sequence Features | Subcellular Localization | SDS-PAGE Migration |
---|---|---|---|---|
Iso1 | 459 | C-term: SGKFF; intact KH2 | Nucleus/cytoplasm | 66 kDa |
Iso2 | 459 | C-term: ADVEGF; intact KH2 | Nucleus/cytoplasm | 66 kDa |
Iso3 | 434 | C-term: SGKFF; Δaa 111–134 (KH2) | Nucleus only | 64 kDa |
Iso4 | 434 | C-term: ADVEGF; Δaa 111–134 (KH2) | Nucleus only | 64 kDa |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7